3-bromo-N-[6-(2,6-dimethylmorpholin-4-yl)pyridin-3-yl]-2-methylbenzamide
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Overview
Description
“3-Bromo-N-(6-((2R,6S)-2,6-dimethylmorpholino)pyridin-3-yl)-2-methylbenzamide” is a synthetic organic compound that belongs to the class of brominated benzamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-Bromo-N-(6-((2R,6S)-2,6-dimethylmorpholino)pyridin-3-yl)-2-methylbenzamide” typically involves multi-step organic reactions. A common synthetic route might include:
Bromination: Introduction of the bromine atom to the benzene ring.
Amidation: Formation of the benzamide structure.
Morpholine Addition: Introduction of the morpholino group to the pyridine ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups.
Reduction: Reduction reactions could target the bromine atom or the carbonyl group in the benzamide.
Substitution: The bromine atom makes the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of new substituted benzamides.
Scientific Research Applications
Chemistry
Catalysis: Potential use as a ligand in catalytic reactions.
Organic Synthesis: Intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes involved in disease pathways.
Receptor Modulation: Modulation of receptor activity in cellular signaling.
Medicine
Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.
Therapeutic Agents: Potential therapeutic applications in treating diseases like cancer or neurological disorders.
Industry
Material Science: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for “3-Bromo-N-(6-((2R,6S)-2,6-dimethylmorpholino)pyridin-3-yl)-2-methylbenzamide” would depend on its specific biological target. Generally, it could involve:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.
Receptor Interaction: Modulating receptor activity by binding to receptor sites.
Pathway Modulation: Affecting cellular signaling pathways by interacting with key proteins.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-N-(pyridin-3-yl)-2-methylbenzamide: Lacks the morpholino group.
N-(6-(2,6-dimethylmorpholino)pyridin-3-yl)-2-methylbenzamide: Lacks the bromine atom.
3-Bromo-N-(6-(morpholino)pyridin-3-yl)-2-methylbenzamide: Lacks the specific stereochemistry of the morpholino group.
Uniqueness
The unique combination of the bromine atom, the morpholino group with specific stereochemistry, and the benzamide structure may confer specific biological activity or chemical reactivity that distinguishes it from similar compounds.
Properties
Molecular Formula |
C19H22BrN3O2 |
---|---|
Molecular Weight |
404.3 g/mol |
IUPAC Name |
3-bromo-N-[6-(2,6-dimethylmorpholin-4-yl)pyridin-3-yl]-2-methylbenzamide |
InChI |
InChI=1S/C19H22BrN3O2/c1-12-10-23(11-13(2)25-12)18-8-7-15(9-21-18)22-19(24)16-5-4-6-17(20)14(16)3/h4-9,12-13H,10-11H2,1-3H3,(H,22,24) |
InChI Key |
NQIQOMSWGCVUMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC=C(C=C2)NC(=O)C3=C(C(=CC=C3)Br)C |
Origin of Product |
United States |
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